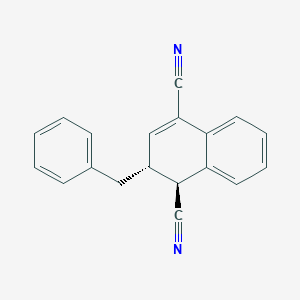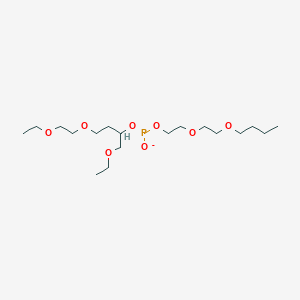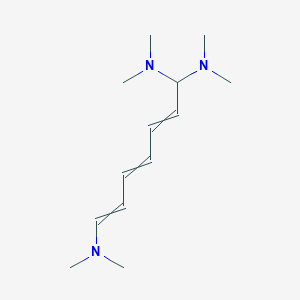![molecular formula C12H21NSn B14427710 N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline CAS No. 84457-45-4](/img/structure/B14427710.png)
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline is an organotin compound that features a dimethylamino group and a trimethylstannyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline typically involves the reaction of N,N-dimethylaniline with trimethyltin chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced tin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline has several scientific research applications:
Biology: The compound’s organotin moiety makes it of interest in studies related to biological activity and toxicity of organotin compounds.
Medicine: Research into potential medicinal applications, particularly in the development of organotin-based drugs, is ongoing.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylstannyl group can interact with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Lacks the trimethylstannyl group and has different reactivity and applications.
Trimethylstannylbenzene: Lacks the dimethylamino group and has different chemical properties.
N,N-Dimethyl-2-[(triphenylstannyl)methyl]aniline: Similar structure but with a triphenylstannyl group instead of a trimethylstannyl group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
84457-45-4 |
|---|---|
Molekularformel |
C12H21NSn |
Molekulargewicht |
298.01 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(trimethylstannylmethyl)aniline |
InChI |
InChI=1S/C9H12N.3CH3.Sn/c1-8-6-4-5-7-9(8)10(2)3;;;;/h4-7H,1H2,2-3H3;3*1H3; |
InChI-Schlüssel |
VEAMNLASRPQQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


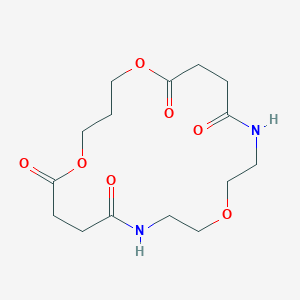
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
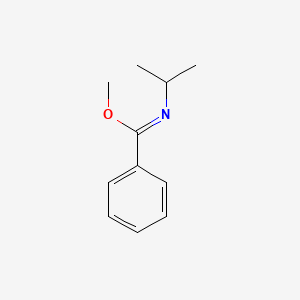
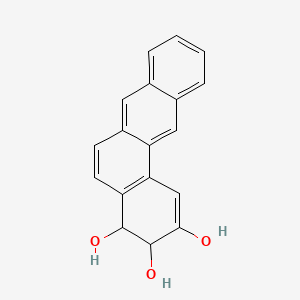
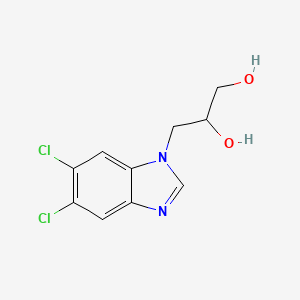
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
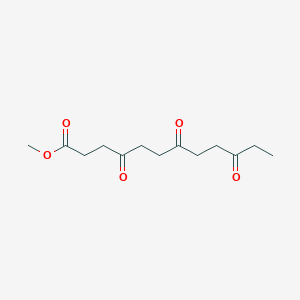
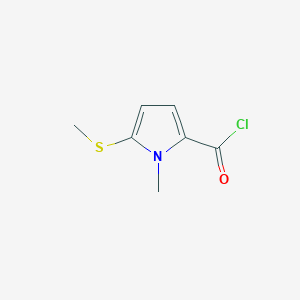
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
